molecular formula C18H11NO2 B5078681 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 75258-83-2

4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B5078681
CAS No.: 75258-83-2
M. Wt: 273.3 g/mol
InChI Key: LNILOIUZSRZYFQ-UHFFFAOYSA-N
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Description

4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family. Isoindoles are nitrogen-containing heterocycles that have attracted significant interest due to their presence in various natural and synthetic compounds with diverse biological activities. The structure of this compound consists of a fused benzene and isoindole ring system with a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-phenylphthalimide with a suitable reagent to induce cyclization and form the isoindole ring. For example, the reaction of N-phenylphthalimide with alkyllithium reagents such as n-butyllithium (n-BuLi) can lead to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoindole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted isoindole compounds depending on the specific reagents and conditions used.

Scientific Research Applications

4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
  • Benzo[f]phthalazin-1(2H)-ones
  • Indazole derivatives

Uniqueness

4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific structural features, including the fused benzene and isoindole ring system with a phenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-phenylbenzo[f]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-17-14-10-12-8-4-5-9-13(12)15(16(14)18(21)19-17)11-6-2-1-3-7-11/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNILOIUZSRZYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279289
Record name STK019195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75258-83-2
Record name NSC12102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK019195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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